Doxylamine Impurity A

Description

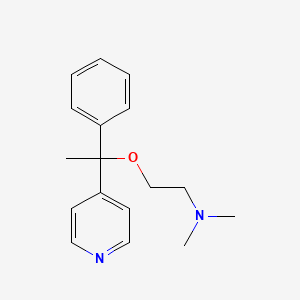

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZZDVZUPDFXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873407-01-3 | |

| Record name | Doxylamine pyridine-4-yl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE PYRIDINE-4-YL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxylamine Impurity A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Doxylamine Succinate Quality

Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely utilized for its sedative properties in the treatment of insomnia and, in combination with other active pharmaceutical ingredients (APIs), for the relief of allergy and cold symptoms.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and safety profile. Therefore, rigorous impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide to ensure patient safety.

This technical guide provides a comprehensive overview of Doxylamine Impurity A, a known related substance of doxylamine succinate. We will delve into its chemical structure, physicochemical properties, and the analytical methodologies required for its precise identification and quantification. Furthermore, this guide will explore the synthetic pathways that can lead to the formation of this impurity, discuss its toxicological significance, and outline the current regulatory landscape governing its acceptable limits in doxylaminetion succinate drug substances.

Part 1: Chemical Identity and Physicochemical Properties of this compound

This compound is a positional isomer of the active doxylamine molecule. Understanding its fundamental chemical and physical characteristics is the first step in developing robust control strategies.

Chemical Structure and Nomenclature

This compound is distinguished from doxylamine by the position of the nitrogen atom within the pyridine ring. In the active doxylamine molecule, the pyridine ring is attached to the chiral center at the 2-position, whereas in Impurity A, it is attached at the 4-position.

Doxylamine (API)

Caption: Chemical structure of Doxylamine.

This compound

Caption: Chemical structure of this compound.

This seemingly minor structural change can have significant implications for the molecule's pharmacological and toxicological properties.

The nomenclature for this compound is consistent across major pharmacopoeias, with some minor variations in terminology.

| Identifier | Value | Source |

| IUPAC Name | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine | [2] |

| Synonyms | Doxylamine 4-Pyridinyl Isomer, Doxylamine pyridine-4-yl isomer | [2][3] |

| European Pharmacopoeia (EP) Name | This compound | [3][4] |

| United States Pharmacopeia (USP) Name | Doxylamine pyridine-4-yl isomer | [3] |

| CAS Number | 873407-01-3 (free base) | [1] |

| Molecular Formula | C₁₇H₂₂N₂O | [1] |

| Molecular Weight | 270.37 g/mol | [1] |

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively published in peer-reviewed literature, likely due to its status as a pharmaceutical impurity. However, information can be gleaned from suppliers of reference standards and analytical chemistry providers.

| Property | Value | Notes |

| Appearance | Yellow to Orange Oil | For the free base. The sesquisuccinate salt is an off-white powder.[4] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. | Based on general properties of similar molecules. |

| Storage Conditions | 2-8°C Refrigerator, under inert atmosphere. | Recommended for maintaining the stability of the reference standard. |

Part 2: Formation and Control of this compound

The presence of this compound in the final drug substance is primarily a consequence of the synthetic route employed for doxylamine succinate production.

Synthetic Pathway and Origin of Impurity A

The synthesis of doxylamine typically involves the reaction of 2-acetylpyridine with a Grignard reagent derived from bromobenzene to form 2-pyridyl phenyl methyl carbinol.[5][6][7] This intermediate is then reacted with 2-dimethylaminoethyl chloride in the presence of a strong base to yield doxylamine.

The formation of this compound is most likely due to the presence of an isomeric impurity in the starting material, specifically 4-acetylpyridine or 4-bromopyridine, which would react in a similar manner to its 2-substituted counterpart, leading to the formation of the 4-pyridinyl isomer.

Caption: Plausible synthetic pathways for Doxylamine and the formation of this compound.

Causality Behind Impurity Formation: The critical control point for preventing the formation of this compound is the rigorous quality control of the starting materials. The presence of 4-acetylpyridine or other 4-substituted pyridine precursors in the initial reaction mixture will inevitably lead to the generation of the corresponding positional isomer.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in drug substances.[8][9][10] These guidelines, including those from the International Council for Harmonisation (ICH), necessitate the identification, reporting, and toxicological qualification of impurities above certain thresholds.

The United States Pharmacopeia (USP) monograph for Doxylamine Succinate specifies an acceptance criterion for Doxylamine pyridine-4-yl isomer (Impurity A).

| Pharmacopoeia | Impurity Name | Acceptance Criterion |

| USP | Doxylamine pyridine-4-yl isomer | Not more than 0.15% |

This limit underscores the importance of a well-controlled manufacturing process and the availability of a validated analytical method to ensure compliance.

Part 3: Analytical Methodologies for the Determination of this compound

A robust, stability-indicating analytical method is essential for the accurate quantification of this compound and for monitoring the quality of doxylamine succinate. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose.[11][12]

Principles of RP-HPLC for Impurity Profiling

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time. The separation of doxylamine and its positional isomer, Impurity A, can be challenging due to their similar structures and physicochemical properties. Therefore, method development often requires careful optimization of mobile phase composition, pH, and column chemistry to achieve adequate resolution.

Representative Experimental Protocol for RP-HPLC Analysis

The following is a representative, step-by-step protocol for the determination of this compound in doxylamine succinate, based on established principles of RP-HPLC method development for pharmaceutical analysis. This protocol should be validated according to ICH guidelines (e.g., Q2(R1)) and USP General Chapter <1225> before implementation.[13][14][15]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in Doxylamine Succinate drug substance.

Materials and Reagents:

-

Doxylamine Succinate Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for the retention and separation of doxylamine and its impurities. The column dimensions offer a good balance between resolution and analysis time. |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid | The acidic pH ensures that the amine functionalities of both doxylamine and Impurity A are protonated, leading to better peak shapes and consistent retention. |

| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that allows for the elution of the analytes from the C18 column. |

| Gradient Elution | Time (min) | %B |

| 0 | 30 | |

| 20 | 70 | |

| 25 | 70 | |

| 26 | 30 | |

| 30 | 30 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 262 nm | This wavelength corresponds to the UV absorbance maximum of doxylamine, providing good sensitivity for both the API and its structurally similar impurity. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration corresponding to the 0.15% limit relative to the sample concentration.

-

Sample Solution: Accurately weigh and dissolve approximately 50 mg of Doxylamine Succinate in 50 mL of diluent to achieve a concentration of 1.0 mg/mL.

-

System Suitability Solution: Prepare a solution containing both Doxylamine Succinate and this compound at appropriate concentrations to verify the resolution between the two peaks.

Caption: A typical analytical workflow for the quantification of this compound.

Part 4: Toxicological Significance

As of the current date, there is a lack of publicly available, specific toxicological data for this compound. This is not uncommon for pharmaceutical impurities, as comprehensive toxicological studies are often proprietary and conducted by the drug manufacturer.

However, the absence of data does not imply an absence of potential risk. Positional isomers of a drug can have significantly different pharmacological and toxicological profiles. Therefore, the control of such impurities to stringent, qualified levels is of paramount importance.

In a broader context, pyridine and its derivatives, the chemical class to which doxylamine and its impurity belong, exhibit a wide range of toxicological effects.[17][18][19] The specific toxicity is highly dependent on the nature and position of the substituents on the pyridine ring. Without specific data for this compound, a precautionary approach is warranted, and adherence to the pharmacopoeial limits is essential to ensure patient safety. In silico (computer-based) toxicology prediction tools can be employed as a preliminary assessment to identify any potential structural alerts for toxicity, which may then guide further investigation if necessary.[20][21][22]

Conclusion

This compound is a critical process-related impurity in the manufacturing of doxylamine succinate, arising from isomeric starting materials. Its control is a key aspect of ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of the chemical structure, properties, and formation pathways of this impurity.

For the analytical scientist, the provided representative RP-HPLC method serves as a robust starting point for the development and validation of a suitable quality control procedure. The established regulatory limit of 0.15% by the USP underscores the necessity for precise and accurate quantification.

While specific toxicological data for this compound remains limited in the public domain, the principles of pharmaceutical quality and safety dictate that its presence must be strictly controlled. Future research into the specific biological activity of this isomer would be beneficial for a more complete understanding of its risk profile.

References

-

Axios Research. Doxylamine EP Impurity A HCl. [Link]

-

SynZeal. Doxylamine EP Impurity A. [Link]

-

Symtera Analytics. This compound sesquisuccinate | CAS# 873407-01-3. [Link]

-

EPL. This compound (sesquisuccinate) | CAS 2575516-50-4 Reference Standard. [Link]

-

Bodake, M., et al. (2016). An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. [Link]

-

PubChem. Doxylamine. National Institutes of Health. [Link]

-

Nguyen, L. A., et al. (2025). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. ResearchGate. [Link]

-

Challa, G. N., et al. (2025). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science. [Link]

-

European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. [Link]

- Google Patents.

-

Gopalakrishna Murthy, T., et al. (2024). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. ResearchGate. [Link]

-

Al-Ghananeem, A. M., et al. (2025). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. [Link]

-

PubChem. Doxylamine Impurity 7. National Institutes of Health. [Link]

-

Grata, E., et al. (2018). Application of a molecular networking approach for clinical and forensic toxicology exemplified in three cases involving 3-MeO-PCP, doxylamine, and chlormequat. ResearchGate. [Link]

-

Badowski, P., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

-

Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

- Google Patents.

-

USP-BPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

-

PubMed. Analysis of doxylamine in plasma by high-performance liquid chromatography. [Link]

-

ATSDR. Pyridine Tox Profile. [Link]

-

Broecker, S., et al. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. PubMed Central. [Link]

-

EDQM. 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. [Link]

-

Logoyda, L. S. (2018). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research. [Link]

- Google Patents.

-

NIST. Doxylamine - the NIST WebBook. [Link]

-

EDQM. Impurity Control in the European Pharmacopoeia. [Link]

-

USP-NF. <1225> Validation of Compendial Procedures. [Link]

-

NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment Preface. [Link]

-

European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]

-

ACS Omega. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]

-

Research Journal of Pharmacy and Technology. (2022). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. [Link]

-

Scholars Research Library. (2014). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. [Link]

-

SciSpace. (2012). Method for synthesizing doxylamine succinate. [Link]

-

Semantic Scholar. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. [Link]

-

National Institutes of Health. (2025). Two sustainable chromatographic approaches for estimation of new combination of phenylephrine hydrochloride and doxylamine succinate in presence of doxylamine oxidative degradation product. [Link]

-

MDPI. (2016). Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. [Link]

-

Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

-

Patsnap. (2017). Synthetic method of doxylamine succinate - Eureka. [Link]

-

EDQM. (2020). the european directorate for the quality of medicines & healthcare (edqm). [Link]

Sources

- 1. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]

- 2. Doxylamine EP Impurity A | SynZeal [synzeal.com]

- 3. epichem.com [epichem.com]

- 4. This compound sesquisuccinate | CAS# 873407-01-3 [symteraanalytics.com]

- 5. researchgate.net [researchgate.net]

- 6. CN107056685A - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. drugfuture.com [drugfuture.com]

- 10. edqm.eu [edqm.eu]

- 11. rjptonline.org [rjptonline.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. ofnisystems.com [ofnisystems.com]

- 14. uspbpep.com [uspbpep.com]

- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]

- 16. Doxylamine EP Impurity A HCl | Axios Research [axios-research.com]

- 17. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. d-nb.info [d-nb.info]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. mdpi.com [mdpi.com]

The Isomeric Challenge: A Technical Guide to the Synthesis of Doxylamine Impurity A

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical manufacturing, the identification and synthesis of impurities are critical for ensuring drug safety and efficacy. Doxylamine, a widely used antihistamine, is no exception. This guide provides an in-depth exploration of the synthesis pathway for Doxylamine Impurity A, a positional isomer that presents a unique synthetic challenge. As the Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a rationale-driven narrative, grounded in established chemical principles and supported by authoritative references. Herein, we dissect the logical construction of a multi-step synthesis, offering field-proven insights into the causality behind experimental choices and protocols.

Introduction: The Significance of Impurity Profiling

The control of impurities is a fundamental tenet of Good Manufacturing Practices (GMP) in the pharmaceutical industry. Regulatory bodies worldwide mandate stringent impurity profiling to ensure that drug products are free from components that could compromise patient safety or diminish therapeutic efficacy. This compound, identified by the European Pharmacopoeia (EP) as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, is a critical process-related impurity in the synthesis of Doxylamine.[1][2][3][4][5] Its structural similarity to the active pharmaceutical ingredient (API)—differing only in the position of the nitrogen atom on the pyridine ring—underscores the importance of a comprehensive understanding of its formation.

This guide delineates a plausible and scientifically sound synthetic route to this compound, enabling researchers to prepare this impurity as a reference standard for analytical method development, validation, and routine quality control.

Retrosynthetic Analysis: Devising a Logical Pathway

A retrosynthetic approach to this compound reveals a convergent synthesis strategy. The target molecule can be disconnected at the ether linkage, suggesting a Williamson ether synthesis as the final key step. This involves the reaction of a tertiary alcohol intermediate with a suitable aminoethyl halide. The tertiary alcohol, in turn, can be constructed through a Grignard reaction between a phenyl Grignard reagent and a substituted pyridine ketone.

This two-step approach mirrors the established synthesis of Doxylamine itself, providing a logical and well-precedented foundation for our proposed pathway.[5][6][7][8]

The Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of this compound can be logically divided into two primary stages: the formation of the tertiary alcohol intermediate via a Grignard reaction, and the subsequent etherification to yield the final product.

Stage 1: Grignard Reaction for the Synthesis of 1-Phenyl-1-(pyridin-4-yl)ethanol

The initial and crucial step is the formation of the tertiary alcohol, 1-phenyl-1-(pyridin-4-yl)ethanol. This is achieved through the nucleophilic addition of a phenyl Grignard reagent to 4-acetylpyridine.[3][9][10]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Grignard Reagent: Phenylmagnesium bromide is the nucleophile of choice, readily prepared from bromobenzene and magnesium turnings.[11] The use of an aryl Grignard reagent is a classic and robust method for forming carbon-carbon bonds with carbonyl compounds.

-

Starting Material: 4-Acetylpyridine serves as the electrophilic carbonyl component.[3][9][10] The use of this isomer, as opposed to the 2-acetylpyridine used for Doxylamine synthesis, is the defining feature that leads to the formation of Impurity A.

-

Solvent: Anhydrous ether (typically diethyl ether or tetrahydrofuran) is essential for the formation and stability of the Grignard reagent. The ether molecules solvate the magnesium ion, stabilizing the organometallic complex. Water must be rigorously excluded as it would protonate and destroy the Grignard reagent.

-

Workup: An acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) is necessary to protonate the intermediate alkoxide and yield the desired tertiary alcohol.

Experimental Protocol: Synthesis of 1-Phenyl-1-(pyridin-4-yl)ethanol

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 4-acetylpyridine in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Workup and Isolation: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1-(pyridin-4-yl)ethanol. The product can be further purified by column chromatography or recrystallization.

Data Presentation: Key Reagents and Molar Equivalents

| Reagent | Molar Mass ( g/mol ) | Molar Equivalent |

| Magnesium | 24.31 | 1.1 |

| Bromobenzene | 157.01 | 1.0 |

| 4-Acetylpyridine | 121.14 | 1.0 |

Stage 2: Williamson Ether Synthesis to Yield this compound

The final step in the synthesis is the formation of the ether linkage through a Williamson ether synthesis.[12][13][14][15][16] This involves the deprotonation of the tertiary alcohol followed by nucleophilic substitution with 2-dimethylaminoethyl chloride.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Base: A strong base is required to deprotonate the tertiary alcohol. Sodium hydride (NaH) or sodium amide (NaNH2) are commonly used for this purpose.[5][7][8] Sodium hydride offers the advantage of an irreversible deprotonation, driving the reaction to completion.

-

Alkylating Agent: 2-Dimethylaminoethyl chloride provides the dimethylaminoethoxy moiety characteristic of Doxylamine and its impurities.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of this compound

-

Deprotonation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add a solution of 1-phenyl-1-(pyridin-4-yl)ethanol in anhydrous THF dropwise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Etherification: To the resulting alkoxide solution, add a solution of 2-dimethylaminoethyl chloride in anhydrous THF. Heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Workup and Isolation: Cool the reaction mixture and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion: Enabling Robust Analytical Control

The synthesis of this compound, while not directly part of the manufacturing process for the API, is an essential undertaking for any pharmaceutical company producing Doxylamine. A well-characterized in-house standard of this impurity is indispensable for the development and validation of analytical methods capable of detecting and quantifying its presence in the final drug product. The logical, two-stage synthesis pathway detailed in this guide, based on the foundational principles of the Grignard reaction and Williamson ether synthesis, provides a robust and reproducible route to this critical reference material. By understanding the causality behind each synthetic step, researchers are better equipped to troubleshoot and optimize the synthesis, ultimately contributing to the overall safety and quality of Doxylamine-containing medicines.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Pradhan, J., & Goyal, A. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical and Chemical Analysis.

-

Pharmaffiliates. (n.d.). Doxylamine - Impurity A. [Link]

-

ResearchGate. (n.d.). An efficient and safe process for synthesis of doxylamine succinate. [Link]

-

Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. [Link]

- Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.

- Xu, H. (2012).

-

PubChem. (n.d.). 4-Acetylpyridine. [Link]

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

-

YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

- Google Patents. (n.d.).

-

SynZeal. (n.d.). Doxylamine EP Impurity A. [Link]

- Google Patents. (n.d.).

- Google P

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

GLP Pharma Standards. (n.d.). Doxylamine EP Impurity A | CAS No- 873407-01-3. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Patsnap. (n.d.). Synthetic method of doxylamine succinate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Method for synthesizing doxylamine succinate (2012) | Huajian Xu | 8 Citations [scispace.com]

- 8. CN105237467A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. US4613682A - Ether synthesis - Google Patents [patents.google.com]

- 15. francis-press.com [francis-press.com]

- 16. cactus.utahtech.edu [cactus.utahtech.edu]

An In-Depth Technical Guide to the Toxicological Profile of Doxylamine Impurity A

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Safety

In the landscape of drug development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, the purity of that dose is of equal, if not greater, importance. Pharmaceutical impurities, even at trace levels, can have a significant impact on the safety and efficacy of a drug product. This guide provides a comprehensive toxicological overview of Doxylamine Impurity A, a known impurity of the first-generation antihistamine, doxylamine.[1] Doxylamine is widely used for its sedative and antiemetic properties.[1][2][3] As such, a thorough understanding and control of its impurities are paramount to ensure patient safety.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for the toxicological evaluation of this compound. It will delve into the known chemical properties of this impurity, the regulatory landscape governing its control, and the requisite toxicological studies to ascertain its safety profile. The causality behind experimental choices will be emphasized, providing a self-validating system for its assessment.

Part 1: Characterization of this compound

Chemical Identity and Structure

This compound is chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine.[3][4][5] It is also recognized as the Doxylamine 4-Pyridinyl Isomer.[1][3][4][5] The structural difference between doxylamine and Impurity A lies in the position of the nitrogen atom within the pyridine ring. In doxylamine, the pyridine ring is attached to the chiral center at the 2-position, whereas in Impurity A, it is attached at the 4-position. This seemingly minor structural change can potentially alter the molecule's pharmacological and toxicological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine | [3][4][5] |

| Synonyms | Doxylamine 4-Pyridinyl Isomer, Doxylamine Pyridine-4-yl Isomer | [1][3][4][5] |

| CAS Number | 873407-01-3 (free base) | [1][5] |

| Molecular Formula | C17H22N2O | [1][3][5] |

| Molecular Weight | 270.37 g/mol | [1][3][5] |

Origin and Formation

This compound is a process-related impurity, likely arising from the synthesis of doxylamine. The synthesis of doxylamine often involves the reaction of a Grignard reagent with an acetylpyridine derivative.[6] The use of 4-acetylpyridine as a starting material or its presence as an impurity in the 2-acetylpyridine starting material would lead to the formation of this compound.

Caption: Tiered approach for the toxicological evaluation of this compound.

Step 1: In Silico Assessment and Structure-Activity Relationship (SAR) Analysis

The initial step involves a computational (in silico) analysis to predict the potential toxicity of this compound based on its chemical structure. This includes an evaluation for structural alerts that may indicate potential for mutagenicity or carcinogenicity. Given its structural similarity to doxylamine, a well-characterized drug, a comparative analysis is crucial. Doxylamine itself has shown no substantial mutagenicity in mouse embryos. [7]This provides an initial, albeit not definitive, indication that Impurity A may also lack genotoxic potential.

Step 2: Genotoxicity Assessment

Genotoxic impurities are of significant concern due to their potential to cause DNA damage and lead to cancer. [8][9]A standard battery of genotoxicity tests is required to assess this endpoint.

-

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used in vitro test for detecting gene mutations.

-

In Vitro Mammalian Cell Gene Mutation Assay: This assay can detect mutations in mammalian cells.

-

In Vitro Mammalian Chromosome Aberration Test or In Vitro Micronucleus Test: These tests evaluate the potential to induce chromosomal damage.

If the results of the in vitro genotoxicity assays are negative, and there are no compelling structural alerts, it may be concluded that this compound is not genotoxic. Positive results would trigger further in vivo testing.

Step 3: General Toxicity Studies

If the impurity is not genotoxic but is present at levels requiring qualification, a general toxicity study is warranted. A repeated-dose toxicity study in one relevant species (usually rodents) of at least 28 days duration is typically sufficient. The study design should include a range of doses, including a limit dose, and should assess a comprehensive set of toxicological endpoints.

Part 3: Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test for this compound

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli in the presence and absence of a metabolic activation system.

Materials:

-

This compound (Reference Standard)

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Escherichia coli strain (e.g., WP2 uvrA)

-

S9 fraction from the liver of rats treated with a suitable inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone)

-

Cofactors for S9 mix (e.g., NADP, G6P)

-

Positive and negative controls

Procedure:

-

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound to be tested.

-

Main Experiment (Plate Incorporation Method): a. To 2.0 mL of top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of this compound test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation). b. The mixture is poured onto the surface of a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours.

-

Data Collection: The number of revertant colonies on each plate is counted.

-

Evaluation Criteria: A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control value.

Part 4: Analytical Methodologies for Control

Effective control of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for impurity profiling of doxylamine. [10][11]

Example Protocol: RP-HPLC Method for Quantification of this compound

Objective: To develop and validate a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in doxylamine drug substance.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). [12]* Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The toxicological profiling of this compound is a critical component of ensuring the safety of doxylamine-containing pharmaceutical products. While specific toxicological data for this impurity is not extensively available in the public domain, a robust assessment can be conducted by following the principles outlined in this guide. A combination of in silico analysis, a battery of genotoxicity tests, and, if necessary, general toxicity studies, all within the framework of ICH guidelines, provides a scientifically sound basis for its safety qualification. The structural similarity to the parent drug, doxylamine, provides an initial point of reference, but a dedicated toxicological evaluation is indispensable for any impurity exceeding the qualification thresholds. The development and validation of sensitive analytical methods are also crucial for the ongoing control and monitoring of this impurity in the drug substance and final product.

References

-

PubChem. Doxylamine. National Institutes of Health. [Link]

-

SynZeal. Doxylamine EP Impurity A. [Link]

-

Pharmaffiliates. Doxylamine-impurities. [Link]

-

Veeprho. Doxylamine EP Impurity A | CAS 873407-01-3. [Link]

-

PubMed. Mutagenicity testing of doxylamine succinate, an antinauseant drug. [Link]

-

European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

-

ACG Publications. Determination of doxylamine from a tea sample: A claim of drug facilitated crime. [Link]

-

National Center for Biotechnology Information. Doxylamine - StatPearls. [Link]

-

ScienceDirect. Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

-

Wikipedia. Doxylamine. [Link]

-

Impactfactor. Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. [Link]

-

PubMed. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Doxylamine. [Link]

- Google Patents.

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

ResearchGate. Systemic Bioavailability and Pharmacokinetics of the Doxylamine-Pyridoxine Delayed-Release Combination (Diclectin) | Request PDF. [Link]

-

USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

-

JOCPR. Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. [Link]

-

National Center for Biotechnology Information. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. [Link]

-

ICH. Quality Guidelines. [Link]

-

Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]

-

ResearchGate. A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]

- 4. Doxylamine EP Impurity A | SynZeal [synzeal.com]

- 5. veeprho.com [veeprho.com]

- 6. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]

- 7. Mutagenicity testing of doxylamine succinate, an antinauseant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. asianjpr.com [asianjpr.com]

- 10. acgpubs.org [acgpubs.org]

- 11. impactfactor.org [impactfactor.org]

- 12. helixchrom.com [helixchrom.com]

A Technical Guide to Investigating and Controlling Doxylamine Impurity A in Pharmaceutical Products

Introduction: The Imperative of Purity in Doxylamine Formulations

Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely utilized for its sedative and hypnotic properties in over-the-counter sleep aids and as an antiemetic in combination with pyridoxine for managing nausea and vomiting during pregnancy.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and product quality. Impurity profiling is a critical component of the drug development and manufacturing process, ensuring that any substance other than the active pharmaceutical ingredient (API) is present at a level that is safe and does not adversely affect the product's efficacy or stability.[3]

This technical guide provides an in-depth exploration of the potential sources of Doxylamine Impurity A, a critical process-related impurity. We will delve into the synthetic pathways of Doxylamine to pinpoint the origin of this specific impurity, discuss the unlikelihood of its formation through degradation, and present robust analytical strategies for its detection and control. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and product quality.

This compound is chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, a positional isomer of the Doxylamine molecule.[2][4] The subtle yet significant difference in the position of the nitrogen atom on the pyridine ring underscores the importance of a thorough understanding of the manufacturing process to control its presence in the final drug product.

The Genesis of this compound: A Synthesis-Centric Perspective

The presence of this compound is almost exclusively a consequence of the synthetic route employed in the manufacturing of the Doxylamine API. A comprehensive understanding of the reaction mechanism is paramount to identifying and controlling the source of this impurity.

The Synthetic Blueprint of Doxylamine

A prevalent and historically significant method for synthesizing Doxylamine involves a multi-step process commencing with 2-acetylpyridine.[5][6] This synthetic route is characterized by the formation of a key carbinol intermediate followed by an etherification reaction.

The key steps in a common synthesis are as follows:

-

Grignard Reaction: 2-acetylpyridine is reacted with a Grignard reagent, typically phenylmagnesium bromide, to form the tertiary alcohol intermediate, 1-phenyl-1-(pyridin-2-yl)ethanol.[6]

-

Etherification: The intermediate alcohol is then deprotonated with a strong base, such as sodium amide, to form an alkoxide. This alkoxide subsequently reacts with 2-(dimethylamino)ethyl chloride to yield the Doxylamine free base.[5][6]

-

Salt Formation: Finally, the Doxylamine free base is reacted with succinic acid to form the stable and pharmaceutically acceptable salt, Doxylamine Succinate.[6]

Caption: A common synthetic pathway for Doxylamine Succinate.

An alternative synthetic route involves the reaction of acetophenone with 2-bromopyridine in the presence of butyl lithium to form the same carbinol intermediate.[7]

The "Positional Isomer" Conundrum: The Root Cause of Impurity A

The most probable and scientifically sound explanation for the presence of this compound is the carry-over of an isomeric impurity from the starting materials. Specifically, the presence of a 4-substituted pyridine in the 2-substituted pyridine raw material will inevitably lead to the formation of the corresponding 4-pyridinyl isomer of Doxylamine.

If the synthesis commences with 2-acetylpyridine, the presence of its positional isomer, 4-acetylpyridine, as an impurity will result in the parallel formation of this compound. Similarly, if 2-bromopyridine is the starting material, the presence of 4-bromopyridine will lead to the same outcome.

Caption: Parallel synthesis of Doxylamine and Impurity A from isomeric starting materials.

Raw Material Control: The First Line of Defense

Given that this compound is a process-related impurity stemming from the starting materials, the most effective control strategy is the implementation of stringent quality control measures for the raw materials. A robust quality control program should include a validated analytical method capable of separating and quantifying the isomeric purity of the pyridine-based starting materials.

Table 1: Illustrative Acceptance Criteria for 2-Acetylpyridine Raw Material

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow liquid |

| Identification | FTIR, HPLC | Conforms to reference standard |

| Assay | HPLC | NLT 99.0% |

| 4-Acetylpyridine Content | HPLC | NMT 0.10% |

| Other Impurities | HPLC | Individual unknown impurity: NMT 0.10%Total impurities: NMT 0.5% |

| Water Content | Karl Fischer | NMT 0.5% |

NLT: Not Less Than, NMT: Not More Than

Investigating Degradation Pathways: Is Impurity A a Degradant?

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[8][9] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[8][9][10]

While Doxylamine is susceptible to degradation under various stress conditions, the formation of this compound as a degradant is chemically implausible.[8][9][10] The conversion of a 2-substituted pyridine ring to a 4-substituted pyridine ring would necessitate the cleavage and reformation of the aromatic ring, a process that requires a significant amount of energy and is not characteristic of typical degradation pathways observed in pharmaceutical products. Therefore, this compound should be considered a process-related impurity and not a degradation product.

Analytical Strategies for the Detection and Quantitation of this compound

A well-validated, stability-indicating analytical method is crucial for the routine quality control of Doxylamine drug products to ensure that Impurity A is maintained below the qualified safety threshold.

Method of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preeminent analytical technique for the separation and quantification of closely related substances, such as positional isomers, in pharmaceutical analysis.[3] The differential partitioning of Doxylamine and Impurity A between the non-polar stationary phase and the polar mobile phase allows for their effective separation.

Experimental Protocol: A Validated RP-HPLC Method

The following is a detailed, step-by-step protocol for a stability-indicating RP-HPLC method for the analysis of Doxylamine and the detection of Impurity A.

1. Instrumentation and Chromatographic Conditions:

-

System: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 262 nm.[10]

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

2. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Doxylamine Succinate reference standard and this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Doxylamine drug substance or a powdered portion of the drug product in the diluent to obtain a target concentration of Doxylamine.

3. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention times and response factors of Doxylamine and Impurity A.

-

Inject the sample solution.

-

Identify the peaks for Doxylamine and Impurity A in the sample chromatogram based on their retention times relative to the standard.

-

Calculate the amount of Impurity A in the sample using the peak area and the response factor determined from the standard.

Method Validation: A Self-Validating System

The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or other impurities at the retention time of Impurity A. Peak purity of the analyte peak should pass. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for Impurity A over the specified range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | From the reporting threshold to 120% of the specification limit for Impurity A. |

| Accuracy | The closeness of test results to the true value. | Recovery of Impurity A should be between 80.0% and 120.0% at multiple concentration levels. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at the LOQ level. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on the results with minor changes in flow rate, column temperature, and mobile phase pH. |

RSD: Relative Standard Deviation

Caption: Workflow for the analytical control of this compound.

Conclusion: A Multi-Faceted Approach to Ensuring Purity

-

Stringent Raw Material Control: The implementation of rigorous quality control measures for the pyridine-based starting materials to limit the presence of positional isomers is the most effective preventative measure.

-

Validated Analytical Methodology: A well-developed and validated stability-indicating RP-HPLC method is essential for the routine monitoring and control of this compound in both the drug substance and the final drug product, ensuring compliance with regulatory standards and safeguarding patient health.

By adopting this multi-faceted approach, pharmaceutical manufacturers can ensure the consistent production of high-quality Doxylamine products that meet the stringent requirements of both regulatory agencies and the patients who rely on them.

References

-

A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2018). ResearchGate. [Link]

-

Doxylamine-impurities. Pharmaffiliates. [Link]

-

Doxylamine. PubChem. [Link]

-

Doxylamine EP Impurity A. SynZeal. [Link]

-

A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. (2020). Research Journal of Pharmacy and Technology. [Link]

-

Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. (2022). International Journal of Applied Pharmaceutics. [Link]

-

Doxylamine. Wikipedia. [Link]

- A kind of synthetic method of doxylamine succinate.

-

Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. (2023). Impactfactor.org. [Link]

-

Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. (2022). PubMed. [Link]

-

Doxylamine EP Impurity A HCl. Axios Research. [Link]

-

Synthetic method of doxylamine succinate. Patsnap. [Link]

Sources

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Doxylamine EP Impurity A | SynZeal [synzeal.com]

- 5. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]

- 7. Synthetic method of doxylamine succinate - Eureka | Patsnap [eureka.patsnap.com]

- 8. rjptonline.org [rjptonline.org]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Title: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Doxylamine Impurity A

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Doxylamine Impurity A in bulk drug substances. Doxylamine, a first-generation antihistamine, requires stringent purity control to ensure its safety and efficacy.[1][2] Impurity A, a positional isomer, presents a unique separation challenge that necessitates a well-optimized analytical method. This guide provides a comprehensive protocol grounded in Quality by Design (QbD) principles, explains the scientific rationale behind critical method parameters, and offers a framework for validation according to ICH guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.[3][4]

Introduction and Scientific Background

Doxylamine is an ethanolamine-derivative antihistamine widely used for treating insomnia and cold symptoms.[5][6] The control of impurities in any Active Pharmaceutical Ingredient (API) is a critical regulatory requirement, as impurities can adversely affect the drug product's safety and efficacy.[3][7]

This compound, chemically known as N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, is a key related substance specified in major pharmacopeias.[8][9] It is a positional isomer of the Doxylamine molecule, where the pyridine ring is attached at the 4-position instead of the 2-position. This subtle structural difference makes their selective separation a primary objective of the analytical method.

This document outlines a logical, science-driven workflow for developing a method that is not only specific for Impurity A but also capable of separating it from the API and any potential degradation products, thereby qualifying as "stability-indicating."

Rationale for Methodological Choices

The development of a robust analytical method is not a matter of chance, but of deliberate, scientifically-sound decisions. Here, we dissect the causality behind the chosen analytical strategy.

Selection of Analytical Technique: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was selected as the technique of choice. Its suitability is grounded in:

-

Versatility and Selectivity: RP-HPLC is exceptionally effective for separating small organic molecules like Doxylamine and its impurities.

-

Hydrophobicity: Both Doxylamine and Impurity A possess significant hydrophobicity due to their aromatic rings, making them ideal candidates for retention on a non-polar stationary phase.[5]

-

Established Platform: It is a well-understood and universally accepted platform in pharmaceutical quality control laboratories.

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the recommended starting point. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, which is necessary to adequately retain the analytes and provide a sufficient window for separation.[10] The choice of a modern, end-capped C18 column is crucial to minimize peak tailing, which can occur due to interactions between the basic amine groups of the analytes and residual acidic silanols on the silica surface.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition is the most influential factor in achieving the desired separation.

-

pH Control: Doxylamine and Impurity A are basic compounds. The mobile phase pH directly controls their degree of ionization and, consequently, their retention time and peak shape.[11] By maintaining a slightly acidic pH (e.g., 3.0-3.5), we ensure that the tertiary amine and pyridine nitrogen atoms are consistently protonated. This ionized state reduces strong, undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks.

-

Buffer System: A buffer, such as potassium phosphate or ammonium acetate, is essential to resist pH fluctuations during the analysis, ensuring run-to-run and system-to-system reproducibility.[11]

-

Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (leading to better efficiency) and different selectivity. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is employed. This strategy ensures that the closely eluting Impurity A is well-resolved from the highly concentrated Doxylamine peak and that any more hydrophobic degradation products are efficiently eluted from the column.

Forced Degradation Studies

To qualify the method as stability-indicating, forced degradation studies are non-negotiable.[12] Subjecting the API to stress conditions (acid, base, oxidation, heat, and light) helps generate potential degradation products.[3][13] The method must be able to resolve the Impurity A peak from any degradants formed, which is confirmed using a photodiode array (PDA) detector to assess peak purity.

Experimental Workflow and Protocols

The following diagram illustrates the logical workflow for the development and validation of the analytical method.

Caption: High-level workflow for analytical method development.

The following diagram illustrates the causal relationships in selecting key method parameters.

Caption: Causality in HPLC parameter selection for Doxylamine analysis.

Detailed Analytical Protocol

Materials and Reagents

-

Standards: Doxylamine Succinate Reference Standard (e.g., USP or EP grade), this compound Reference Standard.[14][15][16]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

-

Reagents: Potassium Dihydrogen Phosphate, Orthophosphoric Acid.

-

HPLC Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent).

-

Equipment: HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

Preparation of Solutions

-

Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

-

Standard Stock Solution (Doxylamine): Accurately weigh and dissolve ~25 mg of Doxylamine Succinate RS in 100 mL of diluent (Concentration ≈ 250 µg/mL).

-

Impurity Stock Solution (Impurity A): Accurately weigh and dissolve ~10 mg of this compound RS in 100 mL of diluent (Concentration ≈ 100 µg/mL).

-

System Suitability Solution (Spiked Standard): Prepare a solution containing approximately 100 µg/mL of Doxylamine Succinate and 1.0 µg/mL of Impurity A in diluent. This solution is used to verify resolution and sensitivity.

-

Test Sample Preparation: Accurately weigh and dissolve a sample of the Doxylamine Succinate bulk substance in diluent to achieve a final nominal concentration of 1.0 mg/mL.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 25 mM KH₂PO₄ Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B5-25 min: 20% to 60% B25-30 min: 60% B30.1-35 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 262 nm[17] |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Method Validation Framework

The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]

| Validation Parameter | Purpose & Typical Acceptance Criteria |

| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). Criteria: Peak purity index > 0.999 for Doxylamine and Impurity A peaks in stressed samples. |

| Linearity | Establish the linear relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to 150% of the specification limit for Impurity A. |

| Accuracy (Recovery) | Determine the closeness of the test results to the true value. Criteria: Mean recovery of 90.0% to 110.0% for Impurity A spiked into the API at three concentration levels. |

| Precision | Repeatability: Agreement between successive measurements under the same conditions. Criteria: RSD ≤ 5.0% for six replicate preparations.Intermediate Precision: Agreement within a laboratory over different days, analysts, or equipment. Criteria: Overall RSD ≤ 10.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Criteria: Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: Typically determined at a signal-to-noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%. |

| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C). Criteria: System suitability parameters remain within limits; peak resolution is maintained. |

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development of a stability-indicating HPLC method for this compound. By understanding the chemical properties of the analytes and systematically optimizing the chromatographic parameters, a robust, reliable, and regulatory-compliant method can be achieved. The successful implementation of this method is crucial for ensuring the quality and safety of Doxylamine API and its finished pharmaceutical products.

References

-

SynZeal. (n.d.). Doxylamine EP Impurity A. Retrieved from SynZeal website. [Link]

- European Pharmacopoeia. (2014, February 2).

- Patel, D., et al. (n.d.). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. Journal of Applied Pharmaceutical Science.

-

Pharmaffiliates. (n.d.). Doxylamine-impurities. Retrieved from Pharmaffiliates website. [Link]

- European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). DOXYLAMINE HYDROGEN SUCCINATE CRS.

- Impactfactor. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine.

- MDPI. (2025, December 10).

-

Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]

-

International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from Phenomenex website. [Link]

- Ali, A., et al. (2025, March 5). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Future Journal of Pharmaceutical Sciences.

- Spectrum Pharmacy Products. (2022, October 11).

-

European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

- U.S. Food and Drug Administration. (2013, April 8). NDA 21876 Information Request.

-

Pharmaffiliates. (n.d.). CAS No : 873407-01-3| Product Name : Doxylamine - Impurity A. Retrieved from Pharmaffiliates website. [Link]

- Semantic Scholar. (n.d.).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from HELIX Chromatography website. [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

- USP-NF. (2019).

-

National Institutes of Health, PubChem. (n.d.). Doxylamine. Retrieved from PubChem website. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

- Roy, D., et al. (2022, August 17). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. impactfactor.org [impactfactor.org]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumrx.com [spectrumrx.com]

- 8. Doxylamine EP Impurity A | SynZeal [synzeal.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. japsonline.com [japsonline.com]

- 14. Detailed view [crs.edqm.eu]

- 15. 多西拉敏 琥珀酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. Doxylamine hydrogen succinate CRS | LGC Standards [lgcstandards.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. fda.gov [fda.gov]

Application Note: A Validated Stability-Indicating RP-HPLC Method for Doxylamine Impurity Profiling

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comprehensive impurity profiling of Doxylamine Succinate. Doxylamine, a first-generation antihistamine, requires stringent purity control to ensure its safety and efficacy.[1][2] This document provides a detailed protocol for the separation and quantification of doxylamine from its potential process-related impurities and degradation products. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[3][4] This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of doxylamine succinate in bulk drug substances and finished pharmaceutical products.

Introduction: The Imperative of Purity in Doxylamine Succinate

Doxylamine succinate is an ethanolamine-derivative antihistamine widely used for the symptomatic relief of insomnia and in combination products for cold and allergy symptoms.[3] Its therapeutic action is mediated through the antagonism of the histamine H1 receptor.[5] The presence of impurities, which can originate from the manufacturing process or arise from degradation upon storage, can potentially compromise the safety and efficacy of the final drug product.[1] Therefore, a reliable and sensitive analytical method is crucial for the accurate detection and quantification of these impurities.

This application note addresses this critical need by providing a detailed, field-proven RP-HPLC method. The causality behind the experimental choices, such as mobile phase pH and column chemistry, is explained to provide a deeper understanding of the method's principles.

Chromatographic Principles and Method Rationale

The developed method leverages the principles of reversed-phase chromatography to achieve optimal separation. Doxylamine, being a basic compound, requires careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shapes.

Rationale for Mobile Phase pH: Doxylamine has a basic dimethylamino group.[2] By maintaining the mobile phase at an acidic pH (e.g., pH 3.5), this functional group is protonated, carrying a positive charge. This controlled ionization prevents peak tailing that can occur when a compound exists in both ionized and non-ionized forms at a pH close to its pKa.[6] The consistent positive charge ensures predictable interactions with the hydrophobic stationary phase, leading to sharp, well-defined chromatographic peaks. The use of a phosphate buffer is critical to maintain a stable pH throughout the analysis, ensuring method robustness.[6]

Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its excellent hydrophobic retention and stability across a wide range of mobile phase compositions. The end-capped nature of the selected column minimizes the interaction of the basic analyte with residual acidic silanol groups on the silica surface, further enhancing peak symmetry.

Known Impurities of Doxylamine Succinate

A thorough understanding of potential impurities is fundamental to developing a specific analytical method. The following table lists some of the known impurities associated with doxylamine succinate. Their separation from the main analyte and from each other is a key objective of this method.

| Impurity Name | Chemical Name |

| Doxylamine Impurity B | (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol |

| Doxylamine Impurity C | N,N-Dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)methoxy]ethanamine |

| Doxylamine Impurity D | 2-Benzoylpyridine |

| Doxylamine Impurity A | N,N-dimethyl-2-[1-phenyl-1-(4-pyridinyl)ethoxy]ethanamine |

| Doxylamine N-oxide | N,N-dimethyl-2-[1-phenyl-1-(1-oxido-2-pyridinyl)ethoxy]ethanamine |

This list is not exhaustive and other process-related or degradation impurities may be present.

Experimental Protocol

Materials and Reagents

-

Doxylamine Succinate Reference Standard (USP or Ph. Eur.)

-

Known Doxylamine Impurity Standards (if available)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | A: Phosphate Buffer (pH 3.5) B: Methanol. Ratio: 45:55 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 262 nm[7][8] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

Preparation of Solutions

Phosphate Buffer (pH 3.5):

-

Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.5 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm nylon filter.

Mobile Phase:

-

Mix the Phosphate Buffer (pH 3.5) and Methanol in a 45:55 (v/v) ratio.

-

Degas the mobile phase by sonication or helium sparging before use.

Diluent:

-

Mobile phase is used as the diluent.

Standard Stock Solution (Doxylamine Succinate):

-

Accurately weigh and transfer about 25 mg of Doxylamine Succinate Reference Standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate to dissolve.

-

Make up to the volume with diluent and mix well. (Concentration: ~1000 µg/mL)

Spiked Impurity Standard Solution (for Specificity):

-